

# Rucaparib pharmacokinetic comparison other PARP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Rucaparib Phosphate

CAS No.: 459868-92-9

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## Pharmacokinetic Properties at a Glance

The table below summarizes the key pharmacokinetic parameters of the four approved PARP inhibitors.

PARP Inhibitor	Approved Dose	Oral Bioavailability	Half-life (hr)	Time to Cmax (hr)	Primary Metabolizing Enzymes	Dosing Recommendation
Rucaparib	600 mg, twice daily [1]	36% [2]	~17 [3]	1.5 - 6.0 (single dose); 1.5 - 4.0 (steady state) [3]	CYP2D6 (minor), CYP1A2, CYP3A4 [2] [3]	With or without food [2]
Olaparib	300 mg, twice daily [1]	Information missing	Information missing	Information missing	CYP3A4 [1] [4]	Information missing
Niraparib	300 mg, once daily [1]	Information missing	Information missing	Information missing	Carboxylesterases (mainly CES2) [1] [4]	Information missing
Talazoparib	1 mg, once daily [1]	Information missing	Information missing	Information missing	Minimal metabolism; P-glycoprotein substrate [1] [4]	Information missing

## Drug-Drug Interaction (DDI) and Safety Profile

This table compares the potential for drug-drug interactions and key safety considerations, which are critical for clinical application and trial design.

PARP Inhibitor	DDI Risk as Object	DDI Risk as Perpetrator	Key Transporter Inhibitions	Exposure-Response Relationship
<b>Rucaparib</b>	High (CYP substrate) [1]	Moderate [1]	MATE1, MATE2-K, OCT1, OCT2 [2]	Exposure linked to both efficacy and safety (dose-dependent) [2]
<b>Olaparib</b>	High (CYP3A4 substrate) [1]	High (CYP3A4 inhibitor) [1]	BCRP, P-gp (in vitro) [1]	Exposure linked to toxicity (hematological); efficacy relationship inconclusive [1]
<b>Niraparib</b>	Lower risk [1]	Lower risk [1]	Information missing	Exposure linked to toxicity (hematological); efficacy relationship inconclusive [1]
<b>Talazoparib</b>	Minimal risk [1]	Minimal risk [1]	BCRP, P-gp [1]	Exposure linked to both efficacy and toxicity [1]

## PARP Inhibition and Trapping Potency

The following table compares the preclinical pharmacological potency, which underpins the differing clinical dosages. IC50 is the half-maximal inhibitory concentration, and a lower value indicates greater potency for catalytic inhibition. PARP trapping potency is a relative measure.

PARP Inhibitor	PARP1 Catalytic Inhibition IC50 (nM)	PARP Trapping Potency	Average Unbound Cmin at Clinical Dose (nM)
<b>Rucaparib</b>	0.8 (PARP1), 0.5 (PARP2) [2]	Information missing	Information missing
<b>Olaparib</b>	6 [1] [4]	Moderate [4]	460 (capsules), 672 (tablets) [1]
<b>Niraparib</b>	60 [4]	Weak [4]	Information missing
<b>Talazoparib</b>	4 [1] [4]	Strong [4]	Information missing

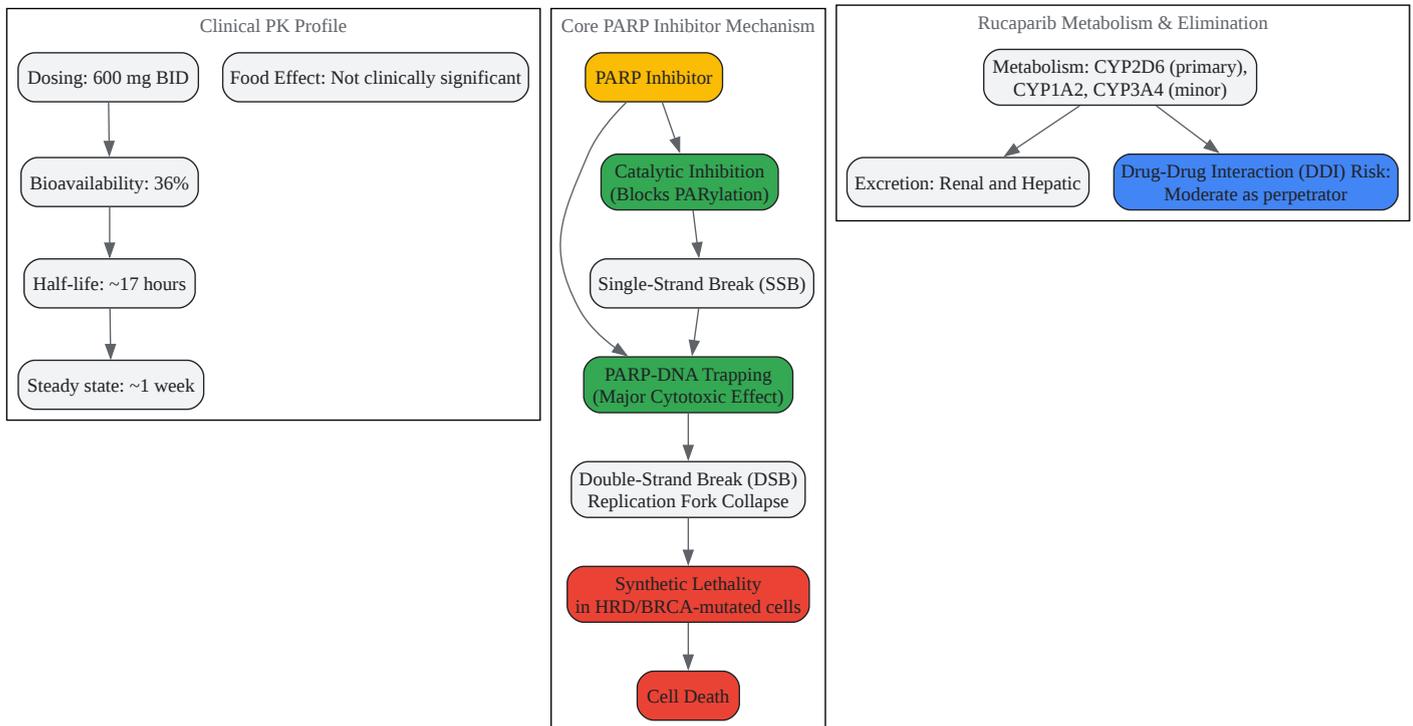
## Key Experimental Protocols from Cited Studies

Understanding the methodology behind the data is crucial for its interpretation. Here are the protocols from key studies on rucaparib.

- **Study 10 (NCT01482715) - Rucaparib Phase 1-2 Trial** [3]
  - **Objective:** To characterize the single-dose and steady-state pharmacokinetics, safety, and establish the recommended Phase 2 dose (RP2D) of oral rucaparib.
  - **Design:** Open-label, dose-escalation study in patients with advanced solid tumors. A standard "3 + 3" design was used.
  - **Dosing:** Rucaparib was administered once daily (40–500 mg) or twice daily (240–840 mg) in continuous 21-day cycles.
  - **PK Sampling:** Blood samples were collected to determine plasma concentrations of rucaparib at specified time points after single and repeated doses.
  - **Bioanalytical Method:** Plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Food-Effect Study (within Study 10)** [3]
  - **Objective:** To evaluate the effect of a high-fat meal on the pharmacokinetics of a single dose of rucaparib.
  - **Design:** The pharmacokinetic profile of a single 40 mg or 300 mg dose of rucaparib was assessed under fasting and fed conditions.

## Mechanism of Action and Pharmacokinetics Pathways

The diagram below illustrates the core mechanism of PARP inhibitors and the key pharmacokinetic pathways of rucaparib, integrating the data from the tables above.



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## Key Differentiating Factors for Rucaparib

- **Distinct Metabolic Profile:** Unlike olaparib, which is primarily metabolized by CYP3A4, rucaparib is mainly processed by CYP2D6 [2] [4] [3]. This is a critical differentiator for drug-drug interaction management.
- **Favorable Dosing Flexibility:** Rucaparib can be taken with or without food, as a high-fat meal does not cause a clinically significant increase in exposure [2]. This improves patient convenience and adherence.

- **Robust Exposure-Response Data:** Among the PARP inhibitors, rucaparib has well-characterized, dose-dependent relationships for both efficacy and safety, which supports its 600 mg BID dosing regimen [2].

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## References

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To cite this document: Smolecule. [Rucaparib pharmacokinetic comparison other PARP inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548581#rucaparib-pharmacokinetic-comparison-other-parp-inhibitors>]

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